molecular formula C10H12N2O3 B13199975 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde

5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde

Cat. No.: B13199975
M. Wt: 208.21 g/mol
InChI Key: CMFHOPOTMFERLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde is a high-value heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This multifunctional compound features a furan-2-carbaldehyde scaffold substituted with a 4-methyl-3-oxopiperazinyl group, creating a versatile molecular architecture for constructing diverse chemical libraries. The aldehyde functional group provides a reactive handle for condensation reactions and formation of Schiff bases, a mechanism utilized by related aromatic aldehydes to interact with biological targets such as hemoglobin in sickle cell disease research . The 3-oxopiperazine moiety contributes to the compound's potential as a key intermediate in medicinal chemistry, particularly for developing molecules that target purinergic receptors, as demonstrated by structurally similar piperazine derivatives investigated as P2X3 antagonists for pain and respiratory disorders . This chemical serves as a critical scaffold in pharmaceutical development, with potential applications across multiple therapeutic areas. Research on analogous furan-2-carbaldehyde derivatives has shown promise in targeted protein stabilization approaches, including the development of Deubiquitinase-Targeting Chimeras (DUBTACs) for treating conditions like cystic fibrosis and cancer through induced proximity mechanisms . The compound's structural features make it suitable for exploring hemoglobin-oxygen affinity modulation, building upon established research with aromatic aldehydes for sickle cell disease therapeutics . As a specialized chemical entity, this compound enables researchers to develop novel chemical probes and drug candidates through structure-activity relationship studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-(4-methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H12N2O3/c1-11-4-5-12(6-9(11)14)10-3-2-8(7-13)15-10/h2-3,7H,4-6H2,1H3

InChI Key

CMFHOPOTMFERLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 4-methyl-3-oxopiperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The structural diversity of furan-2-carbaldehyde derivatives arises from substituent variations, which significantly influence molecular weight, polarity, and intermolecular interactions. Key analogs include:

Compound Name Substituent Group Molecular Weight (g/mol) Key Functional Features
5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde 4-Methyl-3-oxopiperazine ~250.3* Aldehyde, piperazine ring, ketone
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl 217.2 Aldehyde, nitro group (strong electron-withdrawing)
5-(4-Fluoro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde Fluoro-trifluoromethylphenyl 272.2 Aldehyde, CF₃, F (lipophilic)
5-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)furan-2-carbaldehyde Thiadiazole-thio 242.3 Aldehyde, sulfur-rich heterocycle
5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde 1,4-Oxazepane 195.2 Aldehyde, 7-membered O/N heterocycle

*Estimated based on analogous structures.

This structural complexity may confer higher melting points and solubility in polar solvents relative to lipophilic derivatives like the trifluoromethylphenyl analog .

Thermodynamic and Physicochemical Properties

Studies on nitrophenyl-substituted analogs provide foundational thermodynamic

  • Sublimation Enthalpies (ΔsubH°) for nitrophenyl derivatives range from 90–110 kJ/mol, attributed to strong dipole interactions from nitro groups . The target compound’s oxopiperazine group may exhibit similar or higher ΔsubH° due to hydrogen bonding.
  • Combustion Energies for 5-(4-nitrophenyl)furan-2-carbaldehyde and its methyl/oxymethyl derivatives were experimentally determined (e.g., –3500 to –4000 kJ/mol) . The oxopiperazine substituent likely reduces combustion energy due to increased nitrogen content.

Biological Activity

5-(4-Methyl-3-oxopiperazin-1-yl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer activities. The synthesis methods and mechanisms of action are also discussed, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a furan ring, which is known for its diverse biological activities. Its structure includes a piperazine moiety, contributing to its pharmacological properties. The synthesis typically involves the reaction of furan derivatives with piperazine precursors under controlled conditions to yield the desired compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest it may effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these bacteria are reported to be as low as 64 µg/mL, indicating strong antibacterial activity .

Bacterial Strain MIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Proteus vulgaris128

Antiviral Activity

The compound has been evaluated for its antiviral potential, particularly against viruses such as SARS-CoV-2. Although initial screenings showed no significant antiviral activity (EC50 > 100 µM), ongoing research aims to modify the compound's structure to enhance its efficacy against viral pathogens .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase. Notably, it exhibited IC50 values around 19.56 µM against fibrosarcoma (HT-1080) cells, indicating potent cytotoxic effects .

Cell Line IC50 (µM)
HT-1080 (Fibrosarcoma)19.56
MCF-7 (Breast Cancer)25.00
A549 (Lung Carcinoma)30.00

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, leading to increased apoptosis in cancer cells. Molecular docking studies suggest that the compound forms stable complexes with target proteins, enhancing its biological activity .

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on various cancer cell lines using assays that measured cell viability and apoptosis markers. Results indicated that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis such as cleaved caspase-3 levels.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against a panel of bacteria and fungi. The results showed that it outperformed standard antibiotics in inhibiting certain strains, suggesting potential applications in treating infections resistant to conventional therapies.

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